molecular formula C20H20N2O2 B2407784 N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034244-37-4

N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2407784
CAS No.: 2034244-37-4
M. Wt: 320.392
InChI Key: CVPUVCOEOOGJJG-UHFFFAOYSA-N
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Description

N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core linked to an isoxazole moiety through a propyl chain

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-14-19(24-22-15)8-5-13-21-20(23)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPUVCOEOOGJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1’-biphenyl]-4-carboxamide typically involves the condensation of 3-methylisoxazole with a biphenyl derivative. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the amide bond . The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions and catalysts for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of the biphenyl and isoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound that combines a biphenyl core with an isoxazole moiety. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenylbenzamide. It possesses the following structural characteristics:

  • Biphenyl Core : Provides stability and hydrophobic properties.
  • Isoxazole Ring : Contributes to its biological activity through interactions with various biological targets.

Research suggests that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways.
  • Antiviral Activity : Preliminary studies indicate potential efficacy against certain viral infections, similar to other isoxazole derivatives.
  • Anti-inflammatory Properties : Its structural components suggest possible anti-inflammatory effects, which are under investigation.

Antiviral Activity

Recent studies have shown that compounds with similar structures exhibit antiviral properties. For instance, modifications on the isoxazole moiety have led to derivatives with significant activity against viruses such as Coxsackievirus B3 and Influenza A. The selectivity index (SI) values for these derivatives ranged from 125 to 248, indicating a favorable therapeutic window .

CompoundIC50 (μM)CC50 (μM)Selectivity Index
28c53.2>400>7.5
28d203.8>400<2
35a18.96>300>15
Pleconaril6.8>400130

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds with similar biphenyl and isoxazole structures have shown inhibition of pro-inflammatory cytokines in cell culture models.

Case Studies

Several case studies highlight the compound's biological activities:

  • Study on Enzyme Inhibition : A study assessed the compound's ability to inhibit specific kinases involved in cancer progression. Results indicated a dose-dependent inhibition with an IC50 value comparable to known inhibitors .
  • Antiviral Efficacy Assessment : In a comparative study against standard antiviral agents, this compound demonstrated promising results in reducing viral loads in infected cell lines .

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